molecular formula C9H9ClF2N2O B15300816 2-Chloro-N-(2,2-difluoro-2-(pyridin-3-yl)ethyl)acetamide

2-Chloro-N-(2,2-difluoro-2-(pyridin-3-yl)ethyl)acetamide

Cat. No.: B15300816
M. Wt: 234.63 g/mol
InChI Key: OXXNRCPACNBBGD-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,2-difluoro-2-(pyridin-3-yl)ethyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a difluoroethyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,2-difluoro-2-(pyridin-3-yl)ethyl)acetamide typically involves the reaction of 2-chloroacetamide with 2,2-difluoro-2-(pyridin-3-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,2-difluoro-2-(pyridin-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation and reduction reactions can produce oxo and amine derivatives, respectively.

Scientific Research Applications

2-Chloro-N-(2,2-difluoro-2-(pyridin-3-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,2-difluoro-2-(pyridin-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. The chloro and difluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyridine ring can also play a role in the compound’s overall biological activity by facilitating interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,2-difluoroethyl)acetamide
  • N-(2,2-Difluoro-2-(pyridin-3-yl)ethyl)acetamide
  • 2-Chloro-N-(2-fluoro-2-(pyridin-3-yl)ethyl)acetamide

Uniqueness

2-Chloro-N-(2,2-difluoro-2-(pyridin-3-yl)ethyl)acetamide is unique due to the presence of both chloro and difluoro groups, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C9H9ClF2N2O

Molecular Weight

234.63 g/mol

IUPAC Name

2-chloro-N-(2,2-difluoro-2-pyridin-3-ylethyl)acetamide

InChI

InChI=1S/C9H9ClF2N2O/c10-4-8(15)14-6-9(11,12)7-2-1-3-13-5-7/h1-3,5H,4,6H2,(H,14,15)

InChI Key

OXXNRCPACNBBGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(CNC(=O)CCl)(F)F

Origin of Product

United States

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